molecular formula C21H20FN3O3 B1678503 PK14105 CAS No. 107257-28-3

PK14105

Cat. No.: B1678503
CAS No.: 107257-28-3
M. Wt: 381.4 g/mol
InChI Key: GXXKDYZSBGOJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

PK14105, also known as TOL0WGC9VU, PK 14105, 1-(2-Fluoro-5-nitrophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, or PK-14105, is primarily targeted towards the Mitochondrial Benzodiazepine Receptors (MBRs) . These receptors, also known as Peripheral Benzodiazepine Binding Sites (PBBS), play a crucial role in the regulation of cellular energy metabolism, steroidogenesis, and immune and stress responses .

Mode of Action

This compound interacts with its target, the MBRs, by binding to them with high affinity . This interaction results in changes in the receptor’s activity, which can affect various cellular processes .

Biochemical Pathways

It is known that the compound can inhibit receptor ligands, calcium channel ligands, and co-transporter in all salivary glands . This suggests that this compound may influence calcium signaling pathways and neurotransmitter transport, among others .

Pharmacokinetics

This compound has been shown to rapidly cross the blood-brain-barrier . This property is crucial for its potential use as a radioligand in Positron Emission Tomography (PET) studies of PBBS receptors . The compound’s ability to cross the blood-brain-barrier suggests that it may have good bioavailability, although further studies are needed to confirm this and to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

This indicates that the compound may have a preferential affinity for certain types of cells or tissues .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain-barrier suggests that it may be affected by factors that influence this barrier’s permeability . Additionally, the compound’s interaction with MBRs could potentially be influenced by changes in the cellular environment, such as alterations in cellular energy levels or stress responses .

Properties

IUPAC Name

N-butan-2-yl-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-4-13(2)24(3)21(26)19-11-14-7-5-6-8-16(14)20(23-19)17-12-15(25(27)28)9-10-18(17)22/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXKDYZSBGOJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910274
Record name N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107257-28-3
Record name PK 14105
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107257283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PK-14105
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL0WGC9VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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